N-(2,4-Dichloro-3-methylphenyl)-N-methylacetamide
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Overview
Description
N-(2,4-Dichloro-3-methylphenyl)-N-methylacetamide is a chemical compound characterized by the presence of dichloro and methyl groups attached to a phenyl ring, along with an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dichloro-3-methylphenyl)-N-methylacetamide typically involves the reaction of 2,4-dichloro-3-methylaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes acetylation to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
Catalyst/Base: Pyridine or triethylamine
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dichloro-3-methylphenyl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The dichloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions
Substitution: Amines, thiols; solvents like ethanol or methanol
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Substituted amides, thiol derivatives
Scientific Research Applications
N-(2,4-Dichloro-3-methylphenyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new compounds with potential pharmaceutical or agrochemical applications.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties. It may also be used in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases or conditions.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,4-Dichloro-3-methylphenyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dichloro-3-methylphenyl)amine hydrochloride
- N-(2,4-Dichloro-3-methylphenyl)-4-nitrobenzamide
- N-(2,4-Dichloro-3-methylphenyl)-2,2-diphenylacetamide
Uniqueness
N-(2,4-Dichloro-3-methylphenyl)-N-methylacetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
160646-85-5 |
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Molecular Formula |
C10H11Cl2NO |
Molecular Weight |
232.10 g/mol |
IUPAC Name |
N-(2,4-dichloro-3-methylphenyl)-N-methylacetamide |
InChI |
InChI=1S/C10H11Cl2NO/c1-6-8(11)4-5-9(10(6)12)13(3)7(2)14/h4-5H,1-3H3 |
InChI Key |
SXJIFLJFNSAIAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)N(C)C(=O)C)Cl |
Origin of Product |
United States |
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